molecular formula C14H16N2O B2920903 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one CAS No. 890093-83-1

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2920903
CAS No.: 890093-83-1
M. Wt: 228.295
InChI Key: LXXKGZMUHZNSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one is a heterocyclic ketone featuring a 2-aminoquinoline moiety linked to a 2,2-dimethylpropan-1-one group. This compound is of interest due to the quinoline scaffold’s prevalence in bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

1-(2-aminoquinolin-3-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12(17)10-8-9-6-4-5-7-11(9)16-13(10)15/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXKGZMUHZNSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one typically involves the condensation of 2-aminoquinoline with a suitable ketone. One common method is the reaction of 2-aminoquinoline with 2,2-dimethylpropan-1-one under acidic or basic conditions. Catalysts such as 4-toluenesulfonic acid or magnesium chloride can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and yield. Reusable catalysts and eco-friendly solvents are also employed to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one involves interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

Aryl-Substituted Propanones

  • 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha): Substituted with a chlorophenyl group, this compound exhibits reduced electron density compared to the aminoquinoline variant, affecting reactivity in nucleophilic substitutions .
  • 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one : The methoxy group enhances electron-donating effects, increasing solubility (logP = 3.17) compared to halogenated analogs .

Heterocyclic and Amino-Modified Analogs

  • 1-(Azepan-1-yl)-2,2-dimethylpropan-1-one : A seven-membered ring system, which may confer conformational flexibility and distinct pharmacokinetic properties .
  • Quinoline Chalcone Derivatives (e.g., (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one): Feature α,β-unsaturated ketones, enabling Michael addition reactions and enhanced anticancer activity .

Physicochemical Properties

Compound logP Solubility (Predicted) Key Substituent Effects
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one ~2.5* Moderate (aqueous) Amino group enhances polarity
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one ~3.8 Low Chlorine increases hydrophobicity
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one 3.17 Moderate Methoxy improves solubility

*Estimated based on quinoline analogs.

Key Research Findings

  • Antimicrobial Activity: Halogenated analogs (e.g., 3ia) demonstrated stronger biofilm inhibition than non-halogenated versions .

Biological Activity

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety which is known for various biological activities, including antimicrobial and anticancer effects. The structural formula can be represented as follows:

C13H15N1O1\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{1}

Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that analogs of quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-Aminoquinolin-3-yl)-...Colo3205.0DNA intercalation, topoisomerase inhibition
Quinoline Derivative XHeLa3.5Apoptosis induction
Quinoline Derivative YMCF-74.2Cell cycle arrest

Anticonvulsant Activity

The compound has also been studied for its anticonvulsant properties. In animal models, it demonstrated significant efficacy in reducing seizure activity induced by maximal electroshock (MES). The effective dose (ED50) was reported at approximately 1.7 mg/kg . This suggests a potential role in the treatment of epilepsy.

The biological activity of this compound is thought to involve several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, which may contribute to their cytotoxic effects against cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and survival, although specific pathways for this compound require further investigation.

Case Studies

A notable case study involved the synthesis of derivatives based on the quinoline structure which were tested for their biological activities. The study highlighted how modifications to the amino group and side chains affected both the potency and selectivity of the compounds against various cancer types .

Example Case Study

In a comparative study, researchers synthesized several analogs of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity while reducing off-target effects, underscoring the importance of structure-activity relationships in drug development.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves coupling a substituted quinoline precursor with a ketone moiety. A Grignard reaction or Friedel-Crafts acylation may be employed, as seen in analogous systems like 1-(2-Furyl)-2,2-dimethylpropan-1-one synthesis (yield: 98% via optimized Grignard conditions) . To improve yields:

  • Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent side reactions.
  • Optimize stoichiometry, e.g., excess acylating agent (1.5–2.0 equiv.) to drive the reaction.
  • Catalytic additives like FeCp₂ (20 mol%) and tert-butyl hydroperoxide (4.1 equiv.) enhance radical-mediated pathways, as demonstrated in indole acylation reactions .

Basic: How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:
Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Key validation steps:

  • HPLC : Monitor purity (>95%) using C18 columns and UV detection at 254 nm.
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, ketone carbonyl at ~200 ppm in ¹³C) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What mechanistic insights explain contradictions in the reactivity of the aminoquinoline moiety during acylation?

Methodological Answer:
The amino group’s nucleophilicity can compete with ketone formation, leading to side products. Mechanistic studies suggest:

  • Steric Effects : Bulky 2,2-dimethyl groups hinder nucleophilic attack, favoring ketone stability .
  • Electronic Effects : DFT calculations show electron-withdrawing quinoline rings reduce carbonyl electrophilicity, slowing acylation. Kinetic studies (e.g., variable-temperature NMR) can resolve competing pathways .

Advanced: How can computational modeling predict the bioactivity of this compound against cancer targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., topoisomerase II). Prioritize scaffolds with binding energies ≤ −8.0 kcal/mol .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with anti-proliferative activity. For example, 2,4-dimethylquinoline derivatives show enhanced cytotoxicity due to lipophilic interactions .

Basic: What are the key spectroscopic signatures for distinguishing this compound from its isomers?

Methodological Answer:

  • IR Spectroscopy : A strong carbonyl stretch at ~1680 cm⁻¹ (ketone) vs. ~1720 cm⁻¹ for esters.
  • ¹H NMR : Diagnostic splitting patterns:
    • Quinoline H-4 proton as a singlet (no coupling due to adjacent substituents).
    • Tert-butyl protons as a singlet (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolve ambiguities via unit cell parameters and torsion angles, as applied to related quinoline chalcones .

Advanced: How do steric and electronic modifications of the quinoline ring influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Steric Shielding : 2-Amino groups reduce oxidative degradation (e.g., in liver microsomes) by blocking CYP450 access.
  • Electronic Tuning : Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability. Accelerated stability testing (40°C/75% RH) quantifies degradation pathways .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer:

  • logP Considerations : Predicted logP ~3.17 (via computational tools) suggests moderate hydrophobicity .
  • Solubility Enhancers : Use DMSO stocks (≤10% v/v) or β-cyclodextrin complexes for in vitro assays. For in vivo studies, PEG-400/water (1:1) balances solubility and biocompatibility .

Advanced: How can researchers resolve contradictions in reported anti-microbial activity across studies?

Methodological Answer:

  • Standardized Protocols : Follow CLSI guidelines for MIC assays (e.g., 18–24 hr incubation, Mueller-Hinton broth).
  • Control for Redox Activity : Quinoline derivatives may generate ROS; include catalase (1000 U/mL) to distinguish ROS-mediated vs. direct bactericidal effects .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity in ketone formation.
  • Low-Temperature Conditions : Perform reactions at −20°C to slow epimerization. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Basic: How can researchers assess the compound’s potential for off-target binding in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM.
  • Thermal Shift Assays : Monitor ΔTm shifts (>2°C) to identify unintended targets. Combine with SPR for binding kinetics (KD ≤ 10 µM indicates high risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.